molecular formula C37H66O8 B1249128 Purpurediolin

Purpurediolin

Cat. No. B1249128
M. Wt: 638.9 g/mol
InChI Key: SWLPIUHJTSWWOJ-MKQHPUIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purpurediolin is a natural product found in Annona mucosa and Annona purpurea with data available.

Scientific Research Applications

Cytotoxic Activity and Potential Anticancer Applications

Purpurediolin, a novel cytotoxic acetogenin, was isolated from the seeds of Annona purpurea. This compound, along with purpurenin, has shown potent cytotoxic activity in vitro against six human solid tumor cell lines (Chávez & Mata, 1998). This discovery points towards potential applications in cancer research, particularly in the development of new chemotherapeutic agents targeting solid tumors.

Antifouling Applications in Biomedical Devices

While not directly related to this compound, research on polyurethane (PU), a biopolymer, has shown advancements in anti-biofouling applications. By modifying PU surfaces with zwitterionic polymer brushes, researchers have significantly inhibited protein adsorption, platelet adhesion, and cell adhesion on PU surfaces, thereby enhancing its anti-fouling ability. This can be relevant in biomedical device design and applications where this compound might play a role in the future (Liu et al., 2016).

Pharmacological Potential of Related Compounds

Purpurin, a compound structurally similar to this compound, has shown diverse pharmacological activities. It demonstrates antigenotoxic, anticancer, neuromodulatory, and antimicrobial potential, primarily due to its robust antioxidant nature. This highlights the potential of compounds in the same family as this compound to possess significant therapeutic applications, including neuroprotective effects and anti-cancer properties (Singh et al., 2020).

properties

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5R,6S)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-13-18-29(38)30(39)20-16-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)19-15-12-10-8-6-5-7-9-11-14-17-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31+,32-,33+,34+,35+,36+/m0/s1

InChI Key

SWLPIUHJTSWWOJ-MKQHPUIBSA-N

Isomeric SMILES

CCCCC[C@@H]([C@@H](CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O

synonyms

purpurediolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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